molecular formula C23H25ClN4O3 B2630119 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251619-97-2

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2630119
CAS No.: 1251619-97-2
M. Wt: 440.93
InChI Key: GIMZSTFYBICPIG-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring a piperidine linker and an acetamide moiety substituted with a 2-methoxy-5-methylphenyl group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its bioisosteric properties and metabolic stability, making it a common feature in agrochemical and pharmaceutical agents . The acetamide group is a critical pharmacophore in many enzyme inhibitors, suggesting possible interactions with targets like succinate dehydrogenase (SDH) in fungi or nematodes .

Properties

IUPAC Name

2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-15-7-8-20(30-2)19(13-15)25-21(29)14-28-11-9-16(10-12-28)23-26-22(27-31-23)17-5-3-4-6-18(17)24/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMZSTFYBICPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Structural Composition

The compound features several key structural elements:

  • Piperidine Ring : Known for its role in various pharmacological activities.
  • Oxadiazole Moiety : Associated with diverse biological activities including antimicrobial and anticancer properties.
  • Chlorophenyl Group : Enhances lipophilicity and can influence bioactivity.

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Activity

The compound has shown promising results in cancer cell line assays:

  • Cell Lines Tested : HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 13.6 to 48.37 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and urease. This inhibition may contribute to its therapeutic effects in neurodegenerative diseases and urolithiasis management .

Study 1: Antitumor Activity Assessment

In a study conducted by de Oliveira et al., a series of substituted oxadiazole derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the potency of the compounds, with some derivatives showing comparable efficacy to established anticancer drugs .

Study 2: Antibacterial Efficacy

A study focused on synthesizing piperidine derivatives highlighted the antibacterial properties of compounds similar to 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide. The synthesized compounds were evaluated for their ability to inhibit bacterial growth, demonstrating significant activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs reported in recent literature:

Compound Core Structure Key Substituents Reported Activity Mechanistic Insights
Target Compound : 2-{4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide 1,2,4-Oxadiazole + Piperidine 2-Chlorophenyl (oxadiazole); 2-Methoxy-5-methylphenyl (amide) Inferred antifungal/nematicidal activity (based on structural analogs) Likely SDH inhibition (common for 1,2,4-oxadiazoles with amide groups)
Analog 1 : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole + 1,2,4-Oxadiazole 4-Methoxyphenyl (oxadiazole); Methylsulfanyl (pyrazole); 2-Chlorobenzyl (amide) Antifungal activity (specific IC₅₀ values not disclosed) Enhanced solubility via methoxy group; methylsulfanyl may modulate redox activity
Analog 2 : 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide Dihydropyridinone + Oxadiazole 4-Chlorophenyl (oxadiazole); 4-Isopropylphenyl (amide) Nematicidal activity (broad-spectrum) Dihydropyridinone core may enhance stability; isopropyl group improves lipophilicity
Analog 3 : 2-[[4-(4-Chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 1,2,4-Triazole + Sulfide 4-Chlorophenyl (triazole); Trifluoromethyl (amide) Dual antifungal and insecticidal activity Trifluoromethyl group enhances electronegativity and target binding
Analog 4 : 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Thienopyridine + Oxadiazole Thienopyridine (electron-rich); p-Tolyl (amide) Theoretical MESP analysis predicts high reactivity at oxadiazole and acetamide sites Thienopyridine enhances π-π stacking; p-tolyl improves pharmacokinetics

Structural and Functional Insights

  • Substituent Effects: Chlorophenyl vs. Piperidine vs.
  • Activity Trends: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in Analog 3) show enhanced antifungal activity, while electron-donating groups (e.g., methoxy in Analog 1) improve solubility but may reduce potency . The dihydropyridinone core in Analog 4 confers stability under physiological conditions, a feature absent in the target compound, which may limit its in vivo half-life .

Mechanistic Comparisons

  • SDH Inhibition: The target compound’s 1,2,4-oxadiazole and acetamide groups align with known SDH inhibitors, which disrupt fungal mitochondrial respiration . Analog 1’s methylsulfanyl group may introduce redox-modulating effects, diverging from this mechanism .
  • FLAP Inhibition : Oxadiazole-containing compounds like BI 665915 () target 5-lipoxygenase-activating protein (FLAP) with IC₅₀ < 10 nM, but the target compound’s structural dissimilarity (lack of pyrimidine/pyridine motifs) suggests a different primary target .

Biological Activity

The compound 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a novel synthetic molecule that incorporates a piperidine ring and an oxadiazole moiety. Its potential biological activities have garnered attention in medicinal chemistry due to the therapeutic implications of its structural components.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O2, with a molecular weight of approximately 397.89 g/mol. The presence of the oxadiazole ring is significant for its biological activity, as compounds containing this heterocyclic structure have been associated with various pharmacological effects.

Biological Activity Overview

Research indicates that compounds featuring oxadiazole and piperidine structures exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for several key activities:

  • Antibacterial Activity :
    • Studies have shown that derivatives containing the oxadiazole moiety demonstrate significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
    • The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
  • Enzyme Inhibition :
    • The compound has been tested for its ability to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission. Compounds with similar structures have shown promising results as AChE inhibitors, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's .
    • Urease inhibition is another area where compounds with piperidine and oxadiazole functionalities have shown efficacy, potentially useful in treating infections caused by urease-producing bacteria .
  • Anticancer Activity :
    • Preliminary studies suggest that similar oxadiazole derivatives may exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms are under investigation but may involve apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

StudyCompound TestedBiological ActivityFindings
Wani et al. (2017)Piperidine derivativesAntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis .
Nafeesa et al. (2015)Oxadiazole-piperidine hybridsAChE inhibitionStrong inhibitory activity observed .
O'Brien et al. (2004)Oxadiazole derivativesAnticancerInduced apoptosis in cancer cell lines .

The biological activity of 2-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide can be attributed to several mechanisms:

  • Interaction with Biological Targets : The oxadiazole ring can participate in hydrogen bonding and π-stacking interactions with amino acids in target proteins, enhancing binding affinity.
  • Inhibition of Enzymatic Activity : By mimicking substrates or cofactors, the compound can effectively inhibit key enzymes involved in bacterial metabolism or neurotransmitter breakdown.

Q & A

Q. Advanced

  • HOMO-LUMO analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to evaluate electron distribution and reactivity .
  • Molecular docking : Use AutoDock Vina to simulate binding to 5-lipoxygenase-activating protein (FLAP). Prioritize residues with π-π stacking (oxadiazole-phenyl interactions) .
  • ADMET prediction : SwissADME or ADMETLab to estimate logP (target ~3.5), CYP3A4 inhibition risk, and blood-brain barrier permeability .

How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Advanced
Case example : High FLAP binding affinity (IC50_{50} < 10 nM) but low in vivo LTB4_4 suppression.
Strategies :

  • DMPK profiling : Assess metabolic stability in liver microsomes. If rapid clearance is observed, introduce deuterium at metabolically labile sites .
  • Formulation optimization : Use lipid nanoparticles to enhance oral bioavailability.
  • Species-specific differences : Compare murine vs. human CYP450 metabolism profiles .

What analytical techniques are critical for purity assessment and structural validation?

Q. Basic

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+^+ (expected m/z: ~509.2).
  • FTIR : Confirm carbonyl stretches (C=O at ~1650 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}) .

How can researchers address challenges in isolating polar intermediates during synthesis?

Q. Advanced

  • Purification : Use reverse-phase flash chromatography (C18 silica, methanol/water eluent) or preparative HPLC .
  • Salt formation : Convert free amines to hydrochloride salts for improved crystallinity .
  • Solvent screening : Test mixtures like EtOAc/hexane (1:3) for recrystallization. Monitor via TLC (Rf_f ~0.3 in 5% MeOH/DCM) .

What strategies mitigate toxicity risks in preclinical development?

Q. Advanced

  • Cytotoxicity screening : MTT assays in HepG2 cells (IC50_{50} > 10 µM acceptable) .
  • hERG inhibition : Patch-clamp assays to assess cardiac safety (target IC50_{50} > 30 µM) .
  • Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .

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